molecular formula C18H16Cl2N4O3 B2851552 (E)-1-(3,4-dichlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 899973-04-7

(E)-1-(3,4-dichlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2851552
CAS No.: 899973-04-7
M. Wt: 407.25
InChI Key: IEDUKEHWKHYBOU-XQNSMLJCSA-N
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Description

(E)-1-(3,4-dichlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C18H16Cl2N4O3 and its molecular weight is 407.25. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

  • Synthesis of Quinazolinone Derivatives : New quinazolinone derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, including variations with different substituents, have shown promise as antibacterial and antifungal agents, suggesting that similar compounds could potentially be developed into new antimicrobial medications (Habib, Hassan, & El‐Mekabaty, 2012).

Anticancer Research

  • Novel Urea and Bis-Urea Primaquine Derivatives : A study on novel compounds with urea and bis-urea functionalities bridged by hydroxyl or halogen substituted benzene moieties showed significant antiproliferative effects against various cancer cell lines. Such compounds, due to their selective toxicity towards cancer cells, highlight the potential for similar chemical structures to be explored for cancer therapy (Perković et al., 2016).

Neuropharmacology

  • Orexin-1 Receptor Antagonism for Stress-Induced Hyperarousal : Research on selective orexin-1 receptor antagonists demonstrates their potential to attenuate stress-induced hyperarousal without causing significant sedative effects. This suggests that compounds targeting specific neural pathways could offer novel treatments for anxiety and stress-related disorders without the drawbacks of existing sedatives (Bonaventure et al., 2015).

Anti-inflammatory and Analgesic Properties

  • Novel 4(3H)-Quinazolinone Derivatives : The synthesis and evaluation of new quinazolinone derivatives have revealed their potential as anti-inflammatory and analgesic agents. By modifying the chemical structure, researchers have developed compounds with significant activity, indicating the potential for similar compounds to be used in treating pain and inflammation (Farag et al., 2012).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3,4-dichlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with 3,4-dichloroaniline followed by the addition of urea.", "Starting Materials": [ "3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "3,4-dichloroaniline", "Urea" ], "Reaction": [ "Step 1: 3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one is reacted with ethyl chloroformate in the presence of triethylamine to form the corresponding ethyl carbamate.", "Step 2: The ethyl carbamate is then reacted with 3,4-dichloroaniline in the presence of potassium carbonate to form the desired intermediate, (E)-1-(3,4-dichlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 3: The intermediate is then treated with urea in the presence of potassium carbonate to form the final product, (E)-1-(3,4-dichlorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] }

CAS No.

899973-04-7

Molecular Formula

C18H16Cl2N4O3

Molecular Weight

407.25

IUPAC Name

1-(3,4-dichlorophenyl)-3-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C18H16Cl2N4O3/c1-27-9-8-24-16(12-4-2-3-5-15(12)22-18(24)26)23-17(25)21-11-6-7-13(19)14(20)10-11/h2-7,10H,8-9H2,1H3,(H2,21,23,25)

InChI Key

IEDUKEHWKHYBOU-XQNSMLJCSA-N

SMILES

COCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl

solubility

not available

Origin of Product

United States

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